4-Methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide
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Overview
Description
Benzamide, 4-methoxy-N-(1,2,2,2-tetrachloroethyl)- is a chemical compound with the molecular formula C10H9Cl4NO2. It is known for its unique structure, which includes a benzamide core substituted with a methoxy group and a tetrachloroethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-methoxy-N-(1,2,2,2-tetrachloroethyl)- typically involves the reaction of 4-methoxybenzoyl chloride with 1,2,2,2-tetrachloroethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-methoxy-N-(1,2,2,2-tetrachloroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrachloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzamides .
Scientific Research Applications
Benzamide, 4-methoxy-N-(1,2,2,2-tetrachloroethyl)- is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 4-methoxy-N-(1,2,2,2-tetrachloroethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 4-methoxy-N-butyl-N-2-ethylhexyl-
- Benzamide, 4-methoxy-N-(1,2,2,2-tetrachloroethyl)-
Uniqueness
Benzamide, 4-methoxy-N-(1,2,2,2-tetrachloroethyl)- is unique due to its tetrachloroethyl group, which imparts distinct chemical properties compared to other benzamide derivatives. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
CAS No. |
53998-83-7 |
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Molecular Formula |
C10H9Cl4NO2 |
Molecular Weight |
317.0 g/mol |
IUPAC Name |
4-methoxy-N-(1,2,2,2-tetrachloroethyl)benzamide |
InChI |
InChI=1S/C10H9Cl4NO2/c1-17-7-4-2-6(3-5-7)8(16)15-9(11)10(12,13)14/h2-5,9H,1H3,(H,15,16) |
InChI Key |
WPQYXDICFPONOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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